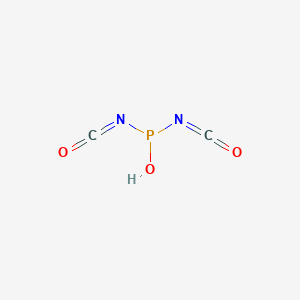
Phosphorodiisocyanatidous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiisocyanatidous acid is a unique compound that falls under the category of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to organic groups. This compound is known for its distinctive chemical structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of phosphorodiisocyanatidous acid typically involves the reaction of phosphorus trichloride with isocyanates under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
[ \text{PCl}_3 + 3 \text{R-NCO} \rightarrow \text{P(NCO)}_3 + 3 \text{HCl} ]
In this reaction, phosphorus trichloride reacts with three equivalents of an isocyanate to form this compound and hydrochloric acid as a byproduct. The reaction is usually conducted at low temperatures to ensure the stability of the product.
Chemical Reactions Analysis
Phosphorodiisocyanatidous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorodiisocyanatidic acid derivatives.
Reduction: Reduction reactions can convert it into this compound esters.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different this compound derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphorodiisocyanatidous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphorodiisocyanatidous acid involves its ability to interact with various molecular targets. It can form stable complexes with proteins and enzymes, thereby modulating their activity. The specific pathways involved depend on the nature of the target molecules and the conditions under which the interactions occur.
Comparison with Similar Compounds
Phosphorodiisocyanatidous acid can be compared with other organophosphorus compounds such as phosphoric acid, phosphorous acid, and phosphorothioic acid. While these compounds share some similarities in their chemical structure, this compound is unique due to its ability to form stable complexes with a wide range of molecules. This property makes it particularly valuable in scientific research and industrial applications.
Similar compounds include:
- Phosphoric acid
- Phosphorous acid
- Phosphorothioic acid
Each of these compounds has its own unique properties and applications, but this compound stands out due to its versatility and reactivity.
Properties
CAS No. |
25758-46-7 |
|---|---|
Molecular Formula |
C2HN2O3P |
Molecular Weight |
132.01 g/mol |
IUPAC Name |
diisocyanatophosphinous acid |
InChI |
InChI=1S/C2HN2O3P/c5-1-3-8(7)4-2-6/h7H |
InChI Key |
JZRXPAWYWLTPQK-UHFFFAOYSA-N |
Canonical SMILES |
C(=NP(N=C=O)O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



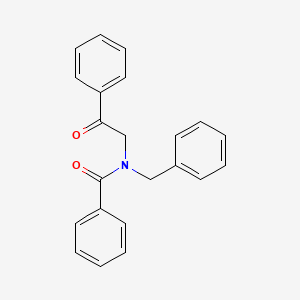
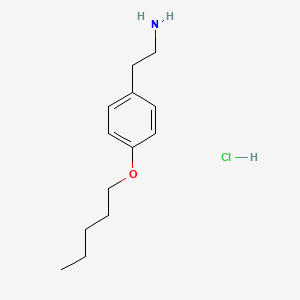
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)



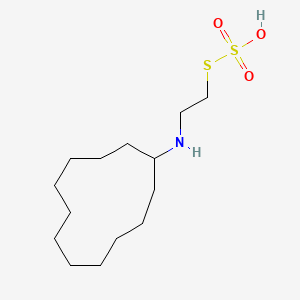
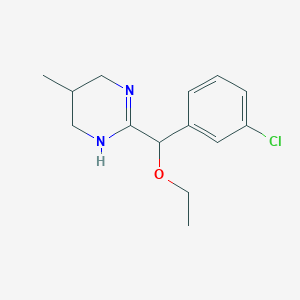
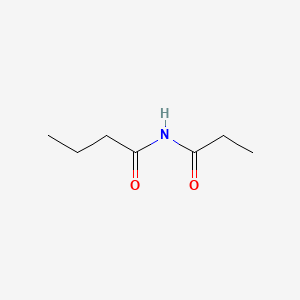


![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)

